2-(2,5-difluorobenzoyl)benzoic acid
Description
2-(2,5-Difluorobenzoyl)benzoic acid is a fluorinated aromatic compound characterized by a benzoic acid core substituted with a 2,5-difluorobenzoyl group at the second position. This structure combines the carboxylic acid functionality of benzoic acid with the electron-withdrawing effects of fluorine atoms, which influence its physicochemical properties, such as solubility, acidity, and binding affinity. The fluorine atoms at the 2- and 5-positions of the benzoyl group enhance metabolic stability and intermolecular interactions, making it a candidate for targeted molecular design .
Properties
IUPAC Name |
2-(2,5-difluorobenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHIUPRMCMNDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoylbenzoic Acids
2-(4-Methylbenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid (Table 1, ) differ in their substituents (methyl or methoxy groups at the 4-position of the benzoyl ring). Computational docking studies reveal these compounds exhibit lower ΔGbinding values (indicating stronger binding) for T1R3 taste receptors compared to 2-benzoylbenzoic acid. This suggests that electron-donating groups (e.g., -CH₃, -OCH₃) enhance receptor interactions, likely through hydrophobic or hydrogen-bonding effects.
Table 1: Binding Affinities of Benzoylbenzoic Acid Derivatives
| Compound | Substituent (Benzoyl Group) | ΔGbinding (T1R3) | Key Interacting Residues |
|---|---|---|---|
| 2-Benzoylbenzoic acid | None | Higher | Not reported |
| 2-(4-Methylbenzoyl)benzoic acid | 4-CH₃ | Lower | Hydrophobic pockets |
| 2-(4-Methoxybenzoyl)benzoic acid | 4-OCH₃ | Lower | Polar residues |
| 2-(2,5-Difluorobenzoyl)benzoic acid (Target) | 2,5-F₂ | Inferred higher | Likely polar/steric interactions |
Difluoro-Methylbenzoic Acid Analog
2,5-Difluoro-4-methylbenzoic Acid (CAS 103877-80-1, ) shares the 2,5-difluoro substitution but lacks the benzoyl linkage. Its molecular formula (C₈H₆F₂O₂) is simpler, with a methyl group at the 4-position. The methyl group may enhance lipophilicity, favoring membrane permeability .
Complex Spiro Derivatives
4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic Acid (CAS 1326811-71-5, ) incorporates the 2,5-difluorobenzoyl group into a rigid spirocyclic framework. The added complexity introduces steric constraints and alters electronic distribution, which could reduce conformational flexibility but improve target specificity in enzyme inhibition. Its molecular weight (325.31 g/mol) and purity (95%) suggest utility in high-resolution crystallography or medicinal chemistry .
Ester Derivatives
L-Valine, N-(2,5-difluorobenzoyl)-, pentyl ester (CAS 89-119-2, ) demonstrates how esterification of the carboxylic acid group in the target compound modulates bioavailability. The pentyl ester enhances lipophilicity, favoring absorption, while the valine moiety introduces chirality, which may influence enantioselective interactions. Such modifications highlight trade-offs between metabolic stability and functional group reactivity .
Methodological Considerations
The docking studies referenced () rely on force field calculations, which may underestimate solvation or entropic effects. Experimental validation (e.g., crystallography using SHELX software, as in ) would strengthen these comparisons. Furthermore, the absence of direct data on the target compound necessitates cautious extrapolation from structural analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
